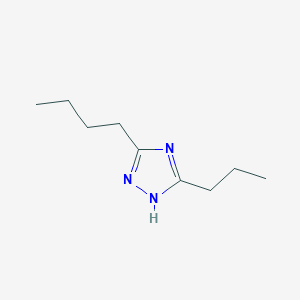

5-butyl-3-propyl-1H-1,2,4-triazole

Description

Historical Context and Evolution of 1,2,4-Triazole (B32235) Research

The journey of 1,2,4-triazole research began in the late 19th century, with initial syntheses paving the way for a deeper understanding of this heterocyclic system. Early methods were often challenging, but they laid the groundwork for the development of more efficient and versatile synthetic routes over the following decades. The 20th century witnessed a surge in interest as the diverse biological activities of 1,2,4-triazole derivatives began to be unveiled. This led to extensive exploration of this scaffold in medicinal chemistry and agrochemistry, a trend that continues to this day with increasingly sophisticated synthetic methods and a broader understanding of its structure-activity relationships.

Importance of the 1,2,4-Triazole Heterocyclic Scaffold in Contemporary Research

The 1,2,4-triazole nucleus is a cornerstone in modern chemical research, largely due to its versatile chemical nature and its ability to interact with biological systems. Its planarity, hydrogen bonding capabilities, and dipole character make it an attractive component in the design of functional molecules. nih.gov

In medicinal chemistry, the 1,2,4-triazole ring is recognized as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets with high affinity. This has led to its incorporation into a wide array of clinically successful drugs. The nitrogen atoms in the ring can act as hydrogen bond acceptors, and the ring system as a whole can participate in various non-covalent interactions with biological macromolecules like enzymes and receptors. nih.govnih.gov

Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Scaffold

| Drug Name | Therapeutic Class |

| Fluconazole | Antifungal |

| Itraconazole | Antifungal |

| Voriconazole | Antifungal |

| Posaconazole | Antifungal |

| Letrozole | Anticancer (Aromatase Inhibitor) |

| Anastrozole | Anticancer (Aromatase Inhibitor) |

| Ribavirin | Antiviral |

| Alprazolam | Anxiolytic |

Beyond the pharmaceutical realm, the 1,2,4-triazole scaffold has demonstrated significant utility in a variety of scientific fields:

Agrochemicals: Many 1,2,4-triazole derivatives exhibit potent fungicidal, herbicidal, and insecticidal properties. They are key components in the development of crop protection agents.

Materials Science: The unique electronic properties and stability of the triazole ring make it a valuable building block for the synthesis of coordination polymers, metal-organic frameworks (MOFs), and other advanced materials with applications in areas like catalysis and electronics. nih.gov

Corrosion Inhibition: Certain 1,2,4-triazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys, forming a protective layer on the metal surface. nih.gov

A Focus on 5-butyl-3-propyl-1H-1,2,4-triazole

While direct experimental data for 5-butyl-3-propyl-1H-1,2,4-triazole is scarce in the reviewed literature, its synthesis can be projected based on established methodologies for 3,5-disubstituted-1,2,4-triazoles.

Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

Several reliable methods exist for the synthesis of 1,2,4-triazoles with substituents at the 3 and 5 positions. A common and effective approach involves the condensation of a hydrazide with a nitrile, often catalyzed by a base. researchgate.net For the synthesis of 5-butyl-3-propyl-1H-1,2,4-triazole, this would involve the reaction of pentanohydrazide with butyronitrile (B89842).

Another versatile method is the reaction of amidines with hydrazides. frontiersin.orgnih.gov Furthermore, one-pot syntheses have been developed that allow for the efficient construction of the triazole ring from readily available starting materials. frontiersin.orgnih.gov The choice of synthetic route would depend on factors such as the availability of starting materials and the desired yield.

The presence of the butyl and propyl groups, which are simple alkyl chains, is generally well-tolerated in these synthetic procedures.

Expected Properties

The properties of 5-butyl-3-propyl-1H-1,2,4-triazole are dictated by the interplay between the polar, aromatic 1,2,4-triazole core and the nonpolar alkyl substituents.

Solubility: The presence of the butyl and propyl groups would increase the lipophilicity of the molecule compared to the parent 1,2,4-triazole. This would likely result in lower solubility in water and higher solubility in organic solvents.

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

3-butyl-5-propyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C9H17N3/c1-3-5-7-9-10-8(6-4-2)11-12-9/h3-7H2,1-2H3,(H,10,11,12) |

InChI Key |

XAWPWLZVLQNTMT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NNC(=N1)CCC |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary pieces of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-butyl-3-propyl-1H-1,2,4-triazole is expected to show distinct signals for the N-H proton of the triazole ring and the protons of the propyl and butyl side chains. The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), a characteristic feature of N-H protons in triazole systems. The alkyl protons would appear in the upfield region (δ 0.8-3.0 ppm). The signals for the -CH₂- groups adjacent to the triazole ring would be the most downfield among the alkyl protons due to the electron-withdrawing effect of the ring. Spin-spin coupling would result in characteristic multiplicities: triplets for the terminal -CH₃ groups and multiplets for the internal -CH₂- groups.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The two carbon atoms within the triazole ring are expected to have chemical shifts in the range of δ 140-160 ppm, with the specific values depending on the tautomeric form and substitution. The carbons of the butyl and propyl chains would appear in the upfield region (δ 13-40 ppm). The carbons directly attached to the triazole ring would be the most deshielded of the alkyl carbons.

While direct experimental spectra for 5-butyl-3-propyl-1H-1,2,4-triazole are not available, data from related structures, such as 4-butyl-1-ethyl-1,2,4-triazolium bromide, confirm the chemical shift regions for alkyl groups attached to the triazole ring. For instance, the methylene (B1212753) carbons of the butyl group in this related salt appear at δ 31.98 and 19.48 ppm, and the N-CH₂ carbon appears at 48.34 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-butyl-3-propyl-1H-1,2,4-triazole Disclaimer: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Triazole N-H | >10 (broad s) | - |

| Triazole C3 | - | ~155-160 |

| Triazole C5 | - | ~155-160 |

| Propyl-CH₂ (α to ring) | ~2.8 (t) | ~25-30 |

| Propyl-CH₂ | ~1.7 (m) | ~20-25 |

| Propyl-CH₃ | ~0.9 (t) | ~13-15 |

| Butyl-CH₂ (α to ring) | ~2.8 (t) | ~30-35 |

| Butyl-CH₂ | ~1.6 (m) | ~30-35 |

| Butyl-CH₂ | ~1.4 (m) | ~20-25 |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-butyl-3-propyl-1H-1,2,4-triazole, the IR spectrum would be expected to show several characteristic absorption bands.

A key feature would be a broad absorption band in the region of 3100-3200 cm⁻¹, corresponding to the N-H stretching vibration of the triazole ring. researchgate.net The C-H stretching vibrations of the propyl and butyl groups would appear just below 3000 cm⁻¹. Vibrations associated with the triazole ring skeleton, such as C=N and N=N stretching, typically occur in the 1450-1600 cm⁻¹ region. researchgate.net C-N stretching vibrations are also expected around 1045-1220 cm⁻¹. researchgate.netrsc.org

The IR spectrum of the parent 1,2,4-triazole (B32235) shows characteristic peaks at 3126 cm⁻¹ (N-H stretch) and in the 1483-1529 cm⁻¹ range for ring stretching vibrations, which supports these expected frequency ranges. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for 5-butyl-3-propyl-1H-1,2,4-triazole Disclaimer: These are expected frequency ranges based on data from analogous compounds. researchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (Triazole Ring) | 3100 - 3200 (broad) |

| C-H Stretch (Alkyl Chains) | 2850 - 2960 |

| C=N / N=N Stretch (Triazole Ring) | 1450 - 1600 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

For 5-butyl-3-propyl-1H-1,2,4-triazole (C₉H₁₇N₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (167.26 g/mol ). High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula. The fragmentation pattern would likely involve the loss of the alkyl side chains. Common fragmentation pathways for alkyl-substituted heterocycles include cleavage at the beta-position to the ring, which would result in the loss of ethyl (C₂H₅) and propyl (C₃H₇) radicals from the propyl and butyl chains, respectively. The NIST database shows the parent 1,2,4-triazole has a molecular ion at m/z 69. nist.gov Analysis of related substituted triazoles shows fragmentation by loss of the side chains is a common pathway. rsc.org

X-ray Crystallography Studies

X-ray crystallography provides unambiguous proof of a molecule's structure and reveals how molecules arrange themselves in a crystal lattice, including the subtle intermolecular forces that govern this packing. Although no crystal structure for 5-butyl-3-propyl-1H-1,2,4-triazole has been reported, the analysis of related structures allows for an informed prediction of its likely solid-state characteristics. doaj.orgresearchgate.net

A single crystal X-ray diffraction study would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would confirm the substitution pattern (i.e., that the propyl and butyl groups are at the C3 and C5 positions) and the tautomeric form (1H, 2H, or 4H). The 1,2,4-triazole ring itself is known to be planar. wikipedia.org The butyl and propyl chains would adopt low-energy staggered conformations.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 5-butyl-3-propyl-1H-1,2,4-triazole |

| 1,2,4-triazole |

Examination of Crystal Packing and Supramolecular Features

While a specific crystal structure for 5-butyl-3-propyl-1H-1,2,4-triazole is not publicly documented, the crystal engineering of 1,2,4-triazole derivatives is a well-studied field. The packing of these molecules in the solid state is predominantly governed by hydrogen bonding and other non-covalent interactions.

In many 1H-1,2,4-triazole derivatives, the molecules are linked by hydrogen bonds. For instance, in the crystal structure of related thione derivatives, N—H⋯S hydrogen bonds are a recurring motif that links molecules into dimers or chains. researchgate.net In a similar vein, the crystal structure of (E)-5-propyl-4-((pyridin-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione reveals the formation of extensive hydrogen bond networks. researchgate.net

Table 1: Common Supramolecular Interactions in 1,2,4-Triazole Derivatives

| Interaction Type | Donor | Acceptor | Typical Geometry | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H | N | Forms chains or R²₂(8) dimers | researchgate.net |

| Hydrogen Bond | N-H | S (in thiones) | Forms chains or R²₂(8) dimers | researchgate.netresearchgate.net |

Tautomerism and Isomerism of 1,2,4-Triazole Derivatives

Asymmetrically substituted 1,2,4-triazoles, such as the title compound, are subject to prototropic tautomerism, a phenomenon crucial to their chemical reactivity and biological interactions. researchgate.net

For an unsymmetrically substituted 1,2,4-triazole like 5-butyl-3-propyl-1H-1,2,4-triazole, three potential prototropic tautomers can be envisioned. The proton can reside on the N1, N2, or N4 atoms of the heterocyclic ring. However, due to the energetic instability of the 1,2,4-triazolium cation structure that would be represented by N2 protonation in a neutral molecule, the equilibrium is primarily between the 1H- and 4H- tautomers. wikipedia.orgijsr.net

The two principal tautomeric forms are:

1H-tautomer : 5-butyl-3-propyl-1H-1,2,4-triazole

4H-tautomer : 4-butyl-5-propyl-4H-1,2,4-triazole (or 4-propyl-5-butyl depending on nomenclature conventions, but representing the N4-substituted isomer)

Additionally, a third, less common tautomer, the 3(5)-ylidine form, can exist, but the aromatic 1H and 4H forms are significantly more stable. Studies on various 3,5-disubstituted-1,2,4-triazoles have consistently shown that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.netnih.gov

The study of tautomeric equilibria in 1,2,4-triazole derivatives employs a combination of experimental techniques and theoretical calculations. researchgate.netacs.org

Experimental Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for studying tautomerism. ncl.res.in In solution, if the rate of interconversion is slow, separate signals for each tautomer may be observed. More commonly, a time-averaged spectrum is seen, and the chemical shifts represent a weighted average of the contributing tautomers. The presence of an N-H proton signal and the specific chemical shifts of the ring carbons can help identify the predominant form. nih.gov

Infrared (IR) and UV-Vis Spectroscopy : The position of N-H stretching bands in IR spectra can provide clues about the hydrogen bonding environment and thus the tautomeric form. ijsr.net UV-Vis spectroscopy, when compared with spectra simulated for different tautomers, can also help determine the most stable form in solution. nih.gov

Theoretical Methods:

Density Functional Theory (DFT) and Ab Initio Calculations : These computational methods are widely used to calculate the relative energies of possible tautomers in the gas phase and in solution (using solvent models). researchgate.netnih.govscribd.com Calculations for a wide range of 1,2,4-triazole derivatives have consistently shown that the 1H-tautomer is energetically favored over the 4H-tautomer, often by several kcal/mol. nih.gov The relative stability is influenced by factors like the electronic effects of the substituents and the potential for intramolecular hydrogen bonding. nih.gov

Table 2: Relative Stability of 1,2,4-Triazole Tautomers (General Findings)

| Tautomer | General Stability Order | Influencing Factors | Reference |

|---|---|---|---|

| 1H-1,2,4-triazole | More Stable | Aromatic stabilization, dipole moment | ijsr.netnih.gov |

| 4H-1,2,4-triazole | Less Stable | Disrupted conjugation compared to 1H | ijsr.netnih.gov |

Conformational Analysis and Molecular Geometry

The molecular geometry of 5-butyl-3-propyl-1H-1,2,4-triazole combines a planar heterocyclic core with flexible side chains.

The 1,2,4-triazole ring itself is known to be planar, which is consistent with its aromatic character. wikipedia.org The bond lengths and angles within the ring are characteristic of an aromatic system.

The primary conformational flexibility arises from the rotation around the single bonds of the n-butyl and n-propyl substituents.

C(ring)-C(alkyl) bond : Rotation around the bond connecting the alkyl chain to the triazole ring.

C-C bonds within the alkyl chains : Multiple rotational conformers (e.g., anti, gauche) are possible for both the butyl and propyl groups.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry investigations published for the compound 5-butyl-3-propyl-1H-1,2,4-triazole .

While extensive research exists for the 1,2,4-triazole class of compounds, including numerous studies employing Density Functional Theory (DFT) and other computational methods, these investigations focus on different derivatives. Studies have been conducted on various substituted triazoles, such as those with amino, nitro, thiol, or aryl groups, to explore their electronic, thermodynamic, and reactive properties.

However, detailed research findings, data tables, and specific analyses pertaining to the geometry, energetic stability, molecular orbitals, electrostatic potential, reactivity descriptors, thermodynamic properties, or bond dissociation energies for 5-butyl-3-propyl-1H-1,2,4-triazole are not present in the currently accessible scientific databases.

Therefore, the generation of an article with the requested detailed sections and data for this specific compound is not possible at this time due to the absence of published research.

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For 1,2,4-triazole (B32235) derivatives, MD simulations can elucidate their behavior in different environments, such as in solution or near a surface. nih.gov

MD simulations can model the adsorption of 5-butyl-3-propyl-1H-1,2,4-triazole onto various surfaces, which is crucial for applications like corrosion inhibition. These simulations can predict the orientation of the molecule on the surface and the nature of the interactions. For instance, studies on similar triazole derivatives have shown that the triazole ring can interact with metal surfaces through its nitrogen atoms, while the alkyl chains (butyl and propyl groups) can influence the packing and orientation of the molecules on the surface. bohrium.com

The interaction energy between the triazole derivative and the surface is a key parameter calculated from MD simulations. This energy can be broken down into its electrostatic and van der Waals components to understand the driving forces for adsorption. In an acidic medium, the interaction of 1,2,4-triazole derivatives can be investigated to understand their stability and conformation, which is relevant for various applications. nih.gov

A hypothetical representation of interaction energies for 5-butyl-3-propyl-1H-1,2,4-triazole on a metal surface in an acidic medium is presented below.

| Parameter | Value (kcal/mol) |

|---|---|

| Total Interaction Energy | -150.5 |

| Electrostatic Interaction | -95.2 |

| Van der Waals Interaction | -55.3 |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a target receptor.

For 5-butyl-3-propyl-1H-1,2,4-triazole, molecular docking can be used to profile its interactions with various biological targets, such as enzymes or receptors. The 1,2,4-triazole ring is a known pharmacophore that can form hydrogen bonds and other interactions with the active sites of proteins. nih.gov The butyl and propyl groups can engage in hydrophobic interactions, which can enhance the binding affinity and selectivity.

Docking studies on similar 1,2,4-triazole derivatives have revealed key interactions with amino acid residues in the active sites of enzymes like cyclooxygenase (COX) and various protein kinases. nih.govmdpi.com For example, the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the NH group can be a hydrogen bond donor.

Molecular docking programs can calculate a scoring function to estimate the binding affinity of a ligand to a receptor. This allows for the ranking of different compounds and the prediction of their potential biological activity. The predicted binding mode provides a 3D representation of the ligand-receptor complex, highlighting the specific interactions that stabilize the complex.

A hypothetical docking study of 5-butyl-3-propyl-1H-1,2,4-triazole against a hypothetical protein kinase could yield the following results:

| Parameter | Value |

|---|---|

| Predicted Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Lys78, Leu132, Val180 |

| Types of Interactions | Hydrogen bond with Lys78, Hydrophobic interactions with Leu132 and Val180 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models can be developed for 1,2,4-triazole derivatives to predict their activity, for instance, as anticancer or antifungal agents. nih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. The descriptors can be of various types, including constitutional, topological, geometrical, and electronic.

For a series of compounds including 5-butyl-3-propyl-1H-1,2,4-triazole, a QSAR model could be developed to predict its potential biological activity. The model would be validated using internal and external validation techniques to ensure its predictive power. researchgate.net Such models can guide the design of new, more potent derivatives. nih.gov

A hypothetical QSAR model for the anticancer activity of a series of 1,2,4-triazole derivatives might have the following statistical parameters:

| Statistical Parameter | Value |

|---|---|

| r² (squared correlation coefficient) | 0.85 |

| q² (cross-validated r²) | 0.75 |

| pred_r² (r² for external test set) | 0.80 |

Lack of Publicly Available Data for 5-butyl-3-propyl-1H-1,2,4-triazole

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research data specifically detailing the correlation of molecular descriptors with the observed effects for the chemical compound 5-butyl-3-propyl-1H-1,2,4-triazole .

Extensive searches were conducted to locate studies, including quantitative structure-activity relationship (QSAR) analyses, computational chemistry investigations, and experimental evaluations of biological or chemical effects related to this specific molecule. These inquiries did not yield any specific results for 5-butyl-3-propyl-1H-1,2,4-triazole.

While the broader class of 1,2,4-triazole derivatives is the subject of numerous studies due to their varied pharmacological and chemical properties, the specific butyl- and propyl-substituted isomer requested is not among those with published research findings in the public domain.

Therefore, the generation of a scientifically accurate article focusing on the theoretical and computational chemistry investigations, specifically the correlation of molecular descriptors with observed effects for 5-butyl-3-propyl-1H-1,2,4-triazole, is not possible at this time. Any attempt to create such content would be speculative and would not adhere to the required standards of scientific accuracy.

Reactivity, Reaction Mechanisms, and Intermediate Studies

Mechanistic Investigations of Triazole Formation and Transformation

The formation of 3,5-disubstituted-1,2,4-triazoles such as 5-butyl-3-propyl-1H-1,2,4-triazole can be achieved through several synthetic routes, with the Pellizzari and Einhorn-Brunner reactions being notable examples.

The Pellizzari reaction involves the condensation of an amide and a hydrazide to form a 1,2,4-triazole (B32235). wikipedia.org The mechanism commences with the nucleophilic attack of the nitrogen atom of the hydrazide on the carbonyl carbon of the amide. wikipedia.org This is followed by a series of intramolecular proton transfers and dehydration steps, leading to the formation of the five-membered triazole ring. wikipedia.org While effective, this reaction often requires high temperatures and can result in modest yields. wikipedia.org The use of microwave irradiation has been shown to reduce reaction times and improve yields. wikipedia.org

The Einhorn-Brunner reaction provides an alternative pathway through the reaction of an imide with an alkyl hydrazine (B178648). wikipedia.org The mechanism is initiated by the protonation of the substituted nitrogen of the hydrazine, which then attacks a carbonyl group of the imide. wikipedia.org Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring. wikipedia.org A key intermediate in this process is an acylamidine, which undergoes acid-catalyzed cyclization with hydrazine to form the triazole.

A plausible mechanism for the formation of a 3,5-disubstituted-1,2,4-triazole from a nitrile and an acetohydrazide under microwave conditions, similar to a Pellizzari reaction, involves the initial condensation of the two reactants. uthm.edu.my This is followed by cyclization and dehydration to yield the triazole ring. uthm.edu.my

| Reaction Name | Reactants | Key Features |

| Pellizzari Reaction | Amide and Hydrazide | High temperatures, often low yields, can be improved with microwave irradiation. wikipedia.org |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Forms an isomeric mixture of 1,2,4-triazoles. wikipedia.org |

Studies of Electrophilic and Nucleophilic Reactivity of the Triazole Core

The 1,2,4-triazole ring exhibits both electrophilic and nucleophilic character. The nitrogen atoms, being electron-rich, are susceptible to electrophilic attack, while the carbon atoms, being part of a π-deficient system, are prone to nucleophilic attack. nih.gov

Nucleophilic Reactivity: The carbon atoms of the 1,2,4-triazole ring are electron-deficient and can undergo nucleophilic substitution. nih.gov The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the ring. For 5-butyl-3-propyl-1H-1,2,4-triazole, the electron-donating alkyl groups would likely decrease the susceptibility of the ring carbons to nucleophilic attack. Studies on other 1,2,4-triazole derivatives have demonstrated that nucleophilic substitution reactions can occur, for instance, with amines on chloro-substituted triazoles. mdpi.com

| Type of Reactivity | Site of Reaction | Influence of Alkyl Substituents |

| Electrophilic | Nitrogen atoms | Increased reactivity due to electron-donating effect. |

| Nucleophilic | Carbon atoms | Decreased reactivity due to electron-donating effect. |

Intermediates in Triazole Synthesis and Functionalization

The synthesis of 3,5-disubstituted-1,2,4-triazoles involves several key intermediates. In the Pellizzari reaction, an important intermediate is the N,N'-diacylhydrazine, which forms from the initial condensation of the amide and hydrazide. wikipedia.org This intermediate then undergoes cyclization and dehydration to form the triazole ring. wikipedia.org

In the Einhorn-Brunner reaction, an acylamidine is a crucial intermediate. nih.gov This is formed from the reaction of the imide and hydrazine and subsequently cyclizes to the triazole. nih.gov

Another significant class of intermediates in the synthesis of 1,2,4-triazoles are amidrazones . These compounds can be cyclized to form 1,2,4-triazoles through various methods, including reaction with orthoesters or by oxidative cyclization. The mechanism of cyclization of amidrazones often involves the formation of a dihydro-1,2,4-triazole intermediate, which then aromatizes to the final triazole product.

In some synthetic approaches, aryl diazonium salts can serve as intermediates, providing a source of nitrogen for the triazole ring. frontiersin.orgnih.gov These reactive species can undergo cycloaddition reactions to form the heterocyclic core. frontiersin.orgnih.gov

| Synthetic Route | Key Intermediate(s) |

| Pellizzari Reaction | N,N'-Diacylhydrazine wikipedia.org |

| Einhorn-Brunner Reaction | Acylamidine nih.gov |

| From Amidrazones | Dihydro-1,2,4-triazole |

| From Aryl Diazonium Salts | Aryl diazonium salt frontiersin.orgnih.gov |

Lack of Specific Research Data for 5-butyl-3-propyl-1H-1,2,4-triazole

Extensive searches for scientific literature and data on the specific chemical compound 5-butyl-3-propyl-1H-1,2,4-triazole have yielded no specific results regarding its biological and pharmacological activity. The available research on 1,2,4-triazole derivatives focuses on more complex molecules that incorporate this heterocyclic core into larger structures, often with aryl, thio, or other functional group substitutions.

Therefore, it is not possible to provide a detailed article on the antibacterial, antifungal, antitubercular, or anticancer properties of 5-butyl-3-propyl-1H-1,2,4-triazole as requested. The scientific community has not published specific preclinical or mechanistic studies on this particular simple alkyl-substituted triazole.

The provided outline requires detailed research findings, data tables, and mechanistic insights that are not available for this compound. General information about the 1,2,4-triazole class of compounds is available and indicates a wide range of biological activities. For instance, various derivatives have been investigated for their potential as antimicrobial and anticancer agents. researchgate.netnih.govnih.govnih.gov However, these findings are not directly applicable to the specific molecule and fall outside the strict scope of the requested article.

Table of Mentioned Compounds

Biological and Pharmacological Activity Profiles Preclinical and Mechanistic

Anticancer and Antitumor Potential (Preclinical Studies)

Cell Line Based Efficacy Studies (e.g., A431 cancer cells, HT29 line)

While no specific studies on the efficacy of 5-butyl-3-propyl-1H-1,2,4-triazole against A431 or HT29 cell lines are available, the broader class of 1,2,4-triazole (B32235) derivatives has demonstrated significant cytotoxic and antiproliferative activity against various human cancer cell lines. Research has shown that certain 1,2,4-triazole derivatives exhibit promising activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). manchester.ac.uk For instance, some synthesized 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives showed cytotoxic activity with IC₅₀ values below 12 μM against HeLa cells. manchester.ac.uk Similarly, other studies have identified 3,5-diaryl-1,2,4-triazole derivatives with potent antiproliferative activity against a panel of six tumor cell lines, including HeLa, A549, and MCF-7, with IC₅₀ values in the nanomolar range. acs.org The mechanism often involves the induction of apoptosis and cell cycle arrest. acs.org

Table 1: Examples of Cytotoxic Activity in 1,2,4-Triazole Derivatives This table presents data for various 1,2,4-triazole derivatives to illustrate the potential activity of the class, not for 5-butyl-3-propyl-1H-1,2,4-triazole itself.

| Derivative Class | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | HeLa | 5.6 μM | manchester.ac.uk |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | MCF-7 | 6.43 μM | manchester.ac.uk |

| 3,5-diaryl-1,2,4-triazole derivative (103h) | Jurkat | 3-20 nM | acs.org |

Antioxidant Activity

The 1,2,4-triazole scaffold is a known feature in many compounds exhibiting antioxidant properties. nih.gov Overproduction of free radicals and reactive oxygen species (ROS) can lead to oxidative stress, a factor implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.govwikipedia.org Synthetic antioxidants containing the 1,2,4-triazole ring are of significant interest for their potential to mitigate this damage. nih.gov Studies on various 1,2,4-triazole derivatives have demonstrated notable antioxidant effects in vitro. wikipedia.orgresearchgate.net For example, a series of phenol (B47542) and pyridine-substituted 1,2,4-triazole compounds were shown to have significant radical scavenging and total antioxidant activity. researchgate.netmdsabstracts.org One particular derivative, 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol, displayed potent scavenging of DPPH and ABTS radicals. researchgate.netmdsabstracts.org The presence of electron-donating groups on the molecule often enhances this antioxidant potential. researchgate.netmdsabstracts.org

Free Radical Scavenging Mechanisms

The antioxidant capacity of 1,2,4-triazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms by which these compounds are thought to act include Hydrogen Atom Transfer (HAT) and Sequential Proton-Loss Electron-Transfer (SPLET). acs.org Theoretical and experimental studies on compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown that the HAT mechanism is generally favored in the gas phase, while the SPLET mechanism is preferred in polar solvents like ethanol (B145695). acs.org The hydrogen atoms on the amino (-NH₂) and thiol (-SH) groups, as well as on the triazole ring itself, are often pivotal to the scavenging activity. acs.org

Plant Growth Regulatory Effects

Beyond pharmacology, triazole compounds are widely recognized in agriculture as potent plant growth regulators. nih.gov While specific data for 5-butyl-3-propyl-1H-1,2,4-triazole is unavailable, well-known triazoles like paclobutrazol (B33190) and uniconazole (B1683454) demonstrate a characteristic range of effects on plant physiology. These compounds typically function by inhibiting gibberellin biosynthesis, which leads to reduced vegetative growth, such as shorter stem elongation and smaller leaf area. nih.gov This growth-retarding effect can be beneficial in managing crop size and improving fruit production. Furthermore, triazoles have been shown to protect plants against various abiotic stresses, including drought, heat, and chilling, earning them the name "plant multi-protectants". nih.gov This protective quality is partly linked to a reduction in water use and interference with ethylene (B1197577) synthesis. nih.gov

Enzyme Inhibition Studies (Beyond Antimicrobial/Anticancer)

The 1,2,4-triazole nucleus is a key component in many molecules designed as enzyme inhibitors, targeting a wide range of enzymes involved in various diseases. nih.govnih.gov This inhibitory capacity is a cornerstone of their pharmacological importance. nih.gov

Cholinesterase Inhibition

A significant area of research for 1,2,4-triazole derivatives is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for breaking down the neurotransmitter acetylcholine; inhibiting them is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with moderate to potent inhibitory activity against both AChE and BChE. For example, a series of S-alkylated/arylated-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiols exhibited BChE inhibition with IC₅₀ values in the low micromolar range. The triazole ring and its substituents play a crucial role in binding to the active sites of these enzymes.

Table 2: Examples of Cholinesterase Inhibition by 1,2,4-Triazole Derivatives This table presents data for various 1,2,4-triazole derivatives to illustrate the potential activity of the class, not for 5-butyl-3-propyl-1H-1,2,4-triazole itself.

| Derivative Class | Enzyme | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Azinane triazole-based derivative (12d) | AChE | 0.73 ± 0.54 μM | |

| Azinane triazole-based derivative (12d) | BChE | 0.038 ± 0.50 μM | |

| S-alkylated-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | BChE | 3.27 ± 0.81 μM |

Adenosine (B11128) Receptor Antagonism

The 1,2,4-triazole scaffold has been successfully used to develop antagonists for adenosine receptors, particularly the A₂A subtype. wikipedia.org Antagonism of the A₂A receptor is a promising therapeutic strategy for non-dopaminergic treatment of Parkinson's disease. nih.gov Researchers have explored the structure-activity relationships of 1,2,4-triazole derivatives to create potent and selective A₂A antagonists. wikipedia.org Molecular docking studies have helped to understand how these molecules bind within the receptor's active site. manchester.ac.uk One study led to the discovery of a 1,2,4-triazole antagonist for the human A₂A adenosine receptor with a Kᵢ value of 200 nM. wikipedia.org The development of these compounds highlights another significant potential pharmacological role for molecules containing the 1,2,4-triazole core.

Other Investigated Biological Activities (Mechanistic/In Vitro)

The 1,2,4-triazole nucleus is a versatile scaffold known to interact with various biological targets, leading to a wide spectrum of pharmacological activities. nih.gov Its unique structural features, including dipole character and hydrogen bonding capacity, make it a valuable pharmacophore in drug discovery. nih.gov Research has explored its potential in several areas, including antiviral, anti-inflammatory, analgesic, anticonvulsant, and antimalarial applications. uran.uaresearchgate.netnih.govnih.gov

The 1,2,4-triazole ring is a core component of established antiviral drugs like Ribavirin, and numerous derivatives have been synthesized and evaluated for their ability to combat a range of viruses. nih.govresearchgate.net These compounds have shown activity against both DNA and RNA viruses, including influenza, HIV, and herpes simplex virus. nih.gov

Mechanistic studies suggest that the antiviral action of triazole derivatives can occur through various pathways. Some compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), as seen with derivatives active against HIV-1. nih.gov For instance, certain acetamide-substituted analogs of doravirine (B607182) containing a 1,2,4-triazole substituent demonstrated excellent inhibitory efficacy against HIV-1. nih.gov In the context of the influenza virus, some 1,2,3-triazolyl nucleoside analogues are thought to interfere with the function of the polymerase acidic protein (PA), a component of the viral RNA-dependent RNA polymerase complex. nih.gov Other research has identified enantiomers of 1,2,4-triazole-3-thiones as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov

Table 1: Selected In Vitro Antiviral Activities of 1,2,4-Triazole Derivatives

| Derivative/Compound Class | Virus Target | Key Findings/Proposed Mechanism | Reference |

|---|---|---|---|

| Acetamide-substituted doravirine analogs with 1,2,4-triazole | HIV-1 | Showed excellent inhibitory efficacy, comparable to doravirine; acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). | nih.gov |

| 1,2,4-Triazole-3-thione derivatives | HIV-1 | A compound with specific substitutions (R¹ = Me, R² = 4-carboxy-2-chlorophenyl, R³ = benzyl) showed high activity. | nih.gov |

| R-configuration enantiomers of 1,2,4-triazole-3-thiones | Influenza A (H1N1) | Demonstrated potential antiviral activity, whereas the S-enantiomers were inactive. | nih.gov |

| 1,2,3-Triazolyl nucleoside analogues | Influenza A/PR/8/34/(H1N1) | Lead compounds showed IC50 values of 15-30 μM; activity may be due to influence on the polymerase acidic protein (PA) of RNA-dependent RNA polymerase. | nih.gov |

| 1,4-disubstituted-1,2,3-triazole derivatives | Chikungunya virus (CHIKV) | Compounds exhibited promising antiviral activity by blocking different steps of the virus replication cycle. | nih.gov |

Anti-inflammatory and Analgesic Mechanisms

Derivatives of 1,2,4-triazole have been extensively investigated for their anti-inflammatory and analgesic potential. uran.uanih.govresearchgate.net Preclinical studies, often using carrageenan-induced paw edema in rats as a model for inflammation and acetic acid-induced writhing or hot plate tests for analgesia, have demonstrated significant activity for many compounds within this class. jmpas.comresearchgate.net

The mechanisms underlying these effects are believed to be multifactorial. The anti-inflammatory action is often compared to that of nonsteroidal anti-inflammatory drugs (NSAIDs). jmpas.com Some studies on 1,2,4-triazole-3-carboxylates suggest that their anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase (COX) enzymes, with several compounds showing potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. researchgate.net The analgesic effects have been shown to involve both peripheral and central mechanisms. researchgate.net For example, a study on 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one showed a reduction in acetic acid-induced abdominal cramps (indicating peripheral action) and an increased response time in the hot plate test (suggesting central action). jmpas.comresearchgate.net

Table 2: Preclinical Anti-inflammatory and Analgesic Activity of 1,2,4-Triazole Derivatives

| Derivative/Compound | Animal Model | Key Findings | Reference |

|---|---|---|---|

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one | Carrageenan-induced paw edema; Acetic acid-induced writhing; Hot plate test (rats) | Decreased paw edema, reduced the number of abdominal cramps, and increased pain response time, indicating anti-inflammatory and analgesic (peripheral and central) properties. | jmpas.comresearchgate.net |

| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | Carrageenan-induced paw edema; Acetic acid writhing test (mice/rats) | Showed 91% inhibition of edema (vs. 82% for ibuprofen) and 83% reduction in writhing (vs. 71.5% for ibuprofen). | nih.gov |

| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | Carrageenan-induced rat paw edema | Several derivatives showed significant inhibition of edema, with two being equipotent or more potent than Indomethacin and Celecoxib. | nih.gov |

Anticonvulsant Mechanisms

The 1,2,4-triazole scaffold is a key feature in several compounds investigated for anticonvulsant activity. nih.govzsmu.edu.ua Preclinical screening, primarily using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, has identified numerous derivatives with potent activity. nih.gov A particularly relevant finding is the strong anticonvulsant effect of 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione , which showed a protective effect in the MES test with an ED₅₀ value of 38.5 mg/kg. nih.gov

The mechanisms of action for these anticonvulsant effects are diverse. Patch-clamp and radioligand binding studies have indicated that blockade of voltage-gated sodium channels (VGSCs) is a crucial mechanism for some 4,5-disubstituted-1,2,4-triazole-3-thione derivatives. unifi.it Other research has focused on designing triazolopyrimidine compounds to act as agonists at the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor. frontiersin.org Furthermore, a novel approach has identified certain 1,2,4-triazole-based agents that combine anticonvulsant properties with reactive oxygen species (ROS) scavenging activity, which may be particularly effective in models of pharmacoresistant epilepsy. unifi.itnih.gov

Table 3: Preclinical Anticonvulsant Activity of 1,2,4-Triazole Derivatives

| Derivative/Compound | Animal Model | Key Findings/Proposed Mechanism | Reference |

|---|---|---|---|

| 4-Butyl-5–(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Maximal Electroshock Seizure (MES) test | Showed the strongest anticonvulsant activity in its series, with an ED₅₀ of 38.5 mg/kg. | nih.gov |

| Various 4,5-disubstituted-1,2,4-triazole-3-thione derivatives | 6 Hz model of pharmacoresistant epilepsy (mice) | Exhibited potent anticonvulsant activity (2-3 times more potent than valproic acid) and ROS scavenging properties. Mechanism linked to voltage-gated sodium channels. | unifi.itnih.gov |

| 7-substituted- uran.uajmpas.comsci-hub.seTriazolo[1,5-a]pyrimidines | MES and scPTZ tests | Designed to act as diazepam mimics by binding to benzodiazepine (BZD) receptors. Two compounds showed anticonvulsant activity similar to Mydocalm. | zsmu.edu.uafrontiersin.org |

Antimalarial Activity

The triazole ring is considered a promising scaffold in the search for new antimalarial agents, particularly in light of growing resistance to current therapies. sci-hub.se Derivatives of both 1,2,4-triazole and 1,2,3-triazole have demonstrated potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, including chloroquine-resistant strains. sci-hub.senih.govnih.gov

Several potential mechanisms of action have been proposed. Due to structural similarities with NADH, it is hypothesized that some triazoles can bind to the active site of the Plasmodium lactate (B86563) dehydrogenase (pLDH) enzyme, a critical component of the parasite's anaerobic glycolysis pathway. malariaworld.org In vivo studies using mice infected with Plasmodium berghei have confirmed the activity of some derivatives, with one 1,2,3-triazole compound achieving approximately 70% suppression of parasitemia. malariaworld.org Ultrastructural studies on parasites treated with 1,2,3-triazole-naphthoquinone hybrids revealed significant damage, including cytoplasm degradation and loss of membrane integrity, indicating a potent cytotoxic effect on the parasite. nih.gov

Table 4: Preclinical Antimalarial Activity of Triazole Derivatives

| Derivative/Compound Class | Parasite Strain(s) | Key Findings/Proposed Mechanism | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivatives | Plasmodium berghei NK65 (in vivo); Plasmodium falciparum (in silico) | One compound showed ~70% parasitemia suppression. Docking studies suggest binding to the active site of Plasmodium lactate dehydrogenase (pLDH). | malariaworld.org |

| 1,2,4-Triazolo/benzimidazolo-pyrimidine derivatives | Plasmodium falciparum | Two derivatives showed good activity with significant IC₅₀ values. | nih.gov |

| 1,2,3-Triazole 2-amino-1,4-naphthoquinone hybrids | P. falciparum W2 (chloroquine-resistant); P. berghei ANKA (in vivo) | Showed submicromolar IC₅₀ values in vitro and partial in vivo activity. Caused severe ultrastructural damage to parasite trophozoites. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Triazole Scaffold

The 1,2,4-triazole (B32235) nucleus serves as a versatile scaffold in medicinal chemistry, largely because its biological effects can be finely tuned by altering the substituents at various positions on the ring. researchgate.net This heterocycle is a crucial pharmacophore in many therapeutic agents due to its unique chemical properties, including its dipole character, capacity for hydrogen bonding, structural rigidity, and solubility. nih.govjrespharm.com

The nature and length of alkyl substituents, such as propyl and butyl groups, on the 1,2,4-triazole ring have a demonstrable effect on biological activity, although the specific impact can vary depending on the position of substitution and the target biological system.

Generally, the introduction of alkyl groups can enhance antimicrobial activity. researchgate.net However, the relationship is not always linear. For instance, in a series of 4-alkyl-1,2,4-triazole-3-thiones, the length of the alkyl chain at the N-4 position was found to influence activity, with longer chains leading to a significant decrease in potency. nih.gov Conversely, in a different series of coumarin-triazole hybrids, compounds featuring an alkyl substituent as a spacer were more active than those with an aralkyl spacer. nih.govnih.gov

In another study, 1,2,4-triazole-3-thiones with a phenyl ring at the N-4 position exhibited greater antibacterial activity compared to analogs substituted with alkyl groups. nih.gov Yet, the incorporation of a thiobutyl group at the C-5 position of 3-phenyl-1,2,4-triazole was shown to significantly increase both cytotoxicity and antiviral activity against herpes simplex viruses. nih.gov This highlights the critical interplay between the alkyl group, its point of attachment, and other substituents on the scaffold.

| Substituent Type | Position | Observed Effect on Activity | Compound Series | Source |

|---|---|---|---|---|

| Longer Alkyl Chain | N-4 | Decreased Activity | 1,2,4-triazole-5(4H)-thiones | nih.gov |

| Alkyl Spacer | - | Increased Activity (vs. Aralkyl) | Coumarin-triazoles | nih.govnih.gov |

| Alkyl Group | N-4 | Decreased Activity (vs. Phenyl) | 1,2,4-triazole-3-thiones | nih.gov |

| Thiobutyl Group | C-5 | Increased Cytotoxicity & Antiviral Activity | 3-phenyl-1,2,4-triazoles | nih.gov |

Beyond simple alkyl chains, a wide array of functional groups has been explored to modulate the activity of 1,2,4-triazole derivatives.

Halogens: The presence of halogen atoms is often crucial for high biological activity. mdpi.com

Fluorine: A 2,4-difluoro substitution on a phenyl ring attached to the triazole scaffold conferred potent antimicrobial efficacy in clinafloxacin-triazole hybrids. nih.govnih.gov

Chlorine: Introduction of an electron-withdrawing chlorine atom to a phenyl ring at the C-5 position enhanced potency against Gram-positive bacteria. mdpi.com In another series, replacing a methoxy (B1213986) group with a chloro group on a phenyl ring at the N-4 position was beneficial for inhibitory activity against 5-lipoxygenase (5-LO). acs.org

Multiple Halogens: Dihalobenzyl groups have been shown to be more effective at increasing both antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.govresearchgate.net Some halogen-containing 1,2,4-triazolo-1,3,4-thiadiazines have demonstrated notable antibacterial and anticancer properties. nih.gov

Aromatic Rings: The incorporation of aromatic and heteroaromatic rings is a common strategy in the design of potent triazole derivatives.

A phenyl group at the C-3 position has been identified as playing a crucial role in the high activity of certain triazole-thione hybrids. nih.gov

For a series of 5-lipoxygenase activating protein (FLAP) antagonists, a phenyl group with hydrophobic substituents at the N-4 position of the triazole ring was found to be important for activity, and its complete removal led to a total loss of function. acs.org

In studies on cyclooxygenase (COX) inhibitors, 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives showed that the aromatic rings were key features for selective COX-2 inhibition. nih.gov

Amino Acid Fragments: The conjugation of amino acid fragments to the triazole scaffold is an emerging strategy for creating novel derivatives with improved biological profiles.

A series of 1,2,4-triazole derivatives containing various amino acid fragments were designed and synthesized, showing broad-spectrum fungicidal activities. mdpi.comresearchgate.net Several of these compounds exhibited better antifungal activity against Physalospora piricola than the commercial fungicide mefentrifluconazole, demonstrating that the amino acid moiety can significantly enhance potency. mdpi.com

| Substituent Group | Location/Context | Observed Effect on Activity | Source |

|---|---|---|---|

| Halogen (general) | Various | Often enhances antibacterial/antimicrobial activity | researchgate.netmdpi.com |

| 2,4-Difluoro | On phenyl ring | Potent antimicrobial efficacy | nih.govnih.gov |

| Dihalobenzyl groups | - | Increased antibacterial/antifungal efficacy (vs. monohalo) | nih.govresearchgate.net |

| Phenyl group | C-3 position | Crucial for high activity | nih.gov |

| Phenyl group | N-4 position | Important for FLAP antagonistic activity | acs.org |

| Amino acid fragment | On phenyl ring | Enhanced antifungal activity | mdpi.comresearchgate.net |

The specific position of a substituent on the 1,2,4-triazole ring or its appended moieties is a critical determinant of biological activity. Isomeric compounds often exhibit vastly different potencies and selectivities.

C-3 vs. C-5 Positions: The substitution pattern on the core heterocycle is paramount. As noted, a phenyl group at the C-3 position can be essential for the activity of certain compounds. nih.gov The nature of the substituent at C-3 was also found to be a key differentiator in the activity of ciprofloxacin-triazole hybrids. mdpi.com Furthermore, the substituent pattern on a phenyl ring located at the C-5 position was shown to be significant for the inhibition of tubulin polymerization. nih.gov

N-1 vs. N-4 Positions: The nitrogen atoms of the triazole ring also present key points for modification. The N-4 position often has a significant, though sometimes secondary, effect on antimicrobial activity but can have a major impact on the toxicity profile. mdpi.com In one study, moving a methoxy substituent on a phenyl ring from the para to the meta position (relative to its attachment to N-4) enhanced inhibitory potency. acs.org Conversely, attaching a sugar fragment to the N-1 position was found to be detrimental to the activity of certain EGFR inhibitors. nih.gov The alkylation of the triazole ring itself can be complex, potentially occurring at the N-2 and N-4 atoms, leading to isomers with different properties. acs.org

| Position | Substituent/Context | Significance/Observed Effect | Source |

|---|---|---|---|

| C-3 | Phenyl group | Crucial for high activity in some series | nih.gov |

| C-5 | Substituted phenyl ring | Influences tubulin polymerization inhibition | nih.gov |

| N-1 | Sugar fragment | Detrimental to EGFR inhibitory activity | nih.gov |

| N-4 | Alkyl vs. Phenyl groups | Impacts antimicrobial activity and toxicity | nih.govmdpi.com |

| N-4 | Substituent on attached phenyl ring | Positional isomerism (meta vs para) affects potency | acs.org |

Identification of Key Pharmacophoric Elements

From extensive SAR analyses, a general pharmacophore model for bioactive 1,2,4-triazole derivatives can be proposed. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. researchgate.net The 1,2,4-triazole ring itself is a privileged pharmacophore, acting as a scaffold that can be decorated with various functional groups to achieve desired biological effects. nih.govjrespharm.comnih.gov

Key pharmacophoric elements frequently identified in active 1,2,4-triazole derivatives include:

The Triazole Ring: The nitrogen atoms act as crucial hydrogen bond acceptors, and the ring system provides a rigid core to orient substituents. nih.gov It can also serve as a stable bioisosteric replacement for amide or ester groups. nih.gov

Aromatic/Hydrophobic Groups: One or more aromatic rings are often essential. A 3D-QSAR pharmacophore model for aromatase inhibitors identified ring aromaticity (RA) and hydrophobicity (HY) as key features. tandfonline.com Similarly, a model for COX-2 inhibitors highlighted the necessity of two aromatic rings. nih.gov These groups engage in hydrophobic and π-π stacking interactions within receptor binding sites.

Hydrogen Bond Acceptors/Donors: Besides the triazole nitrogens, other groups like hydroxyls, carbonyls, or specific halogen atoms (e.g., fluorine) can serve as critical hydrogen bond acceptors or donors, anchoring the molecule to its target. The aromatase inhibitor pharmacophore model included a hydrogen bond acceptor (HBA) feature. tandfonline.com

Specific Linkers and Side Chains: Thioether (-S-), thione (-C=S), or specific alkyl chains are often integral to activity, providing the correct geometry and physicochemical properties for target engagement. nih.govnih.gov

Rational Design and Optimization of Triazole Derivatives

The insights gained from SAR and SPR analyses form the basis for the rational design and optimization of new, more potent, and selective 1,2,4-triazole derivatives. nih.gov This process involves a feedback loop where initial screening data and SAR findings are used to design the next generation of compounds.

Modern drug design often employs computational tools to guide this process. For example, a 3D-QSAR pharmacophore model was developed from a set of known 1,2,4-triazole-based aromatase inhibitors. This model, which defined the essential structural features for activity, was then used as a 3D query to perform a virtual screen of a large chemical database. This approach successfully identified new hit compounds with high predicted activity, which could then be prioritized for synthesis and biological testing. tandfonline.com

Another example of rational design involved the modification of a known lead compound to improve its metabolic profile. By replacing a nitro-substituted pyrrole (B145914) ring with a fluorinated triazole ester moiety, researchers aimed to reduce potential metabolic risks while retaining or improving biological activity. acs.org Similarly, the strategy of combining the 1,2,4-triazole scaffold with fragments of other known active molecules, such as amino acids or existing drugs like ciprofloxacin, is a powerful approach to creating novel hybrid compounds with potentially enhanced or synergistic effects. mdpi.commdpi.com This iterative cycle of design, synthesis, and testing, informed by a deep understanding of the compound's SAR, is crucial for developing optimized 1,2,4-triazole-based therapeutic agents. nih.gov

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available in the public domain regarding the non-medicinal advanced applications and industrial relevance of the chemical compound 5-butyl-3-propyl-1H-1,2,4-triazole .

Extensive queries were conducted to find research pertaining to its use in the areas specified in the outline, including:

Agrochemical Applications: No studies were identified that specifically test or describe the use of 5-butyl-3-propyl-1H-1,2,4-triazole as a fungicide, herbicide, insecticide, or plant protection agent. While the broader class of 1,2,4-triazoles is well-known for these applications, with many derivatives commercialized as fungicides (e.g., hexaconazole, tebuconazole) and others investigated for herbicidal and insecticidal properties, no data was found for this particular butyl- and propyl-substituted isomer. nih.govresearchgate.netnih.govnih.govresearchgate.netmdpi.comrjptonline.orgresearchgate.netresearchgate.net

Materials Science: Similarly, there is a lack of information on the application of 5-butyl-3-propyl-1H-1,2,4-triazole in materials science.

High Energy Density Materials (HEDMs): Research into triazole-based HEDMs focuses on compounds with a high nitrogen content, often incorporating nitro (-NO2) or amino (-NH2) groups to enhance energetic properties. nih.govnih.govresearchgate.netdntb.gov.ua The simple alkyl substitution in 5-butyl-3-propyl-1H-1,2,4-triazole does not align with the typical structural motifs explored for this application.

Luminescent Materials: Studies on the photophysical properties of triazoles typically involve creating extended π-conjugated systems, often by linking the triazole core to aromatic or heteroaromatic rings. nih.gov No literature was found that investigates the luminescent or photophysical properties of 5-butyl-3-propyl-1H-1,2,4-triazole.

Polymer Chemistry: While various heterocyclic compounds are used as monomers or additives in polymer science, no documents were retrieved that mention the use of 5-butyl-3-propyl-1H-1,2,4-triazole in this field.

Due to the absence of specific research and data for 5-butyl-3-propyl-1H-1,2,4-triazole across the requested fields of application, it is not possible to generate the detailed, scientifically accurate article as per the provided outline. The available information relates to the general class of 1,2,4-triazoles or to other, structurally distinct derivatives.

Advanced Applications and Industrial Relevance Non Medicinal

Materials Science

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. The 1,2,4-triazole (B32235) scaffold is a recognized platform for the formation of ILs. Typically, this involves the quaternization of one of the nitrogen atoms in the triazole ring, resulting in a triazolium cation.

For 5-butyl-3-propyl-1H-1,2,4-triazole, the quaternization would lead to a cation with butyl and propyl groups, which would influence the physical properties of the resulting ionic liquid. Research on similar alkyl-substituted 1,2,4-triazolium salts demonstrates that the length of the alkyl chains is a critical factor in determining the melting point of the IL. For instance, studies have shown that increasing the length of the alkyl substituent on the triazolium ring can, in some cases, lead to a decrease in the melting point, a desirable characteristic for creating room-temperature ionic liquids. acs.org

The synthesis of 1,2,4-triazolium-based ionic liquids is well-established, often involving the alkylation of an N-substituted triazole. nih.gov For example, 1-alkyl-1,2,4-triazoles can be quaternized at the N-4 position to yield 1,4-dialkyl-1,2,4-triazolium salts. nih.gov The butyl and propyl groups in 5-butyl-3-propyl-1H-1,2,4-triazole would contribute to the non-polar character of the resulting triazolium cation, which could enhance its solubility in organic media and influence its electrochemical window and thermal stability.

Table 1: Melting Points of Selected 1-Aryl-4-alkyl-1,2,4-triazolium Bromide Salts

| Alkyl Group (at N-4) | Melting Point (°C) |

| Ethyl | 224 |

| Propyl | 196 |

| Butyl | 185 |

| Pentyl | 179 |

| Hexyl | 176 |

| Heptyl | 174 |

| Octyl | 175 |

This table is illustrative and based on data for 1-phenyl-4-alkyl-1,2,4-triazolium bromides. acs.org The data suggests a trend where the melting point generally decreases with increasing alkyl chain length up to a certain point.

Corrosion Inhibitors

1,2,4-Triazole derivatives are widely recognized for their efficacy as corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, particularly in acidic environments. researchgate.netnih.gov Their inhibitory action stems from the ability of the triazole ring to adsorb onto the metal surface. This adsorption is facilitated by the lone pairs of electrons on the nitrogen atoms and the presence of the π-electron system in the heterocyclic ring, which can coordinate with the vacant d-orbitals of the metal atoms. This process forms a protective film that isolates the metal from the corrosive medium.

The presence of the butyl and propyl groups on the 5-butyl-3-propyl-1H-1,2,4-triazole molecule would likely enhance its performance as a corrosion inhibitor. The alkyl chains can increase the surface area of the molecule, leading to greater coverage of the metal surface. Furthermore, the electron-donating nature of the alkyl groups can increase the electron density on the triazole ring, strengthening the coordination bond between the inhibitor and the metal.

Research on the structure-activity relationship of alkyl-substituted 1,2,4-triazoles has shown that the length of the alkyl chain can significantly influence the inhibition efficiency. researchgate.net An optimal chain length often exists that provides the best balance between surface coverage and solubility in the corrosive medium. Longer alkyl chains can lead to a more compact and hydrophobic protective layer, effectively repelling water and corrosive species from the metal surface.

Table 2: Effect of Alkyl Chain Length on Corrosion Inhibition Efficiency of 1,2,4-Triazole Derivatives for Mild Steel in 1.0 M HCl

| Compound | Alkyl Chain Length | Inhibition Efficiency (%) at 10⁻³ M |

| TR8 | C8 | 88 |

| TR10 | C10 | 92 |

This table is based on data for specific 1,2,4-triazole derivatives and illustrates the influence of alkyl chain length on inhibition performance. researchgate.net The data indicates that an increase in chain length from C8 to C10 resulted in higher efficiency.

Role in Organocatalysis

1,2,4-Triazolium salts, which could be derived from 5-butyl-3-propyl-1H-1,2,4-triazole, are valuable precursors for the generation of N-heterocyclic carbenes (NHCs). nih.govacs.org NHCs are a class of persistent carbenes that have emerged as powerful organocatalysts for a wide range of chemical transformations. The deprotonation of a 1,2,4-triazolium salt at the C-3 or C-5 position yields the corresponding 1,2,4-triazol-ylidene, an NHC.

The catalytic activity of these NHCs is influenced by the electronic and steric properties of the substituents on the triazole ring. The butyl and propyl groups on a hypothetical NHC derived from 5-butyl-3-propyl-1H-1,2,4-triazole would impart specific steric bulk around the carbene center. This steric hindrance can be advantageous in controlling the stereoselectivity of catalytic reactions.

The synthesis of such triazolium salt precursors is a well-established process, often involving the alkylation or arylation of a pre-formed triazole ring. nih.govacs.org The resulting air-stable triazolium salts can then be deprotonated in situ to generate the active NHC catalyst. Therefore, 5-butyl-3-propyl-1H-1,2,4-triazole represents a potential building block for the development of novel organocatalysts with tailored steric properties.

Metal Complexation and Ligand Design

The 1,2,4-triazole ring is an excellent ligand for the coordination of metal ions, owing to the presence of three nitrogen atoms with available lone pairs of electrons. Substituted 1,2,4-triazoles can act as monodentate, bidentate, or bridging ligands, leading to the formation of a diverse array of coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). tennessee.eduscirp.org

The synthesis of metal complexes with 4-substituted-1,2,4-triazoles is documented, highlighting their ability to form stable complexes with a variety of metal salts. google.com The versatility of the triazole core allows for its incorporation into more complex ligand architectures, such as bis(terdentate) ligands, which can encapsulate metal centers. nih.gov Thus, 5-butyl-3-propyl-1H-1,2,4-triazole holds promise as a fundamental component in the design of new ligands for applications in catalysis, materials science, and beyond.

Future Perspectives and Emerging Research Directions

Computational Design of Novel Triazole Derivatives

The design of new chemical entities has been revolutionized by computational chemistry, allowing for the rational design of molecules with desired properties, thereby saving significant time and resources. For derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole, these in silico methods offer a powerful avenue for exploration.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. physchemres.orgphyschemres.orgkashanu.ac.ir For instance, 2D-QSAR models have been successfully developed for 1,2,4-triazole (B32235) derivatives to predict their anti-pancreatic cancer activity. physchemres.orgphyschemres.org By applying similar methodologies, researchers can predict the potential bioactivity of novel derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole, guiding the synthesis of compounds with enhanced efficacy. The predictive power of these models is demonstrated by high correlation coefficients, as seen in studies on other 1,2,4-triazole series. kashanu.ac.ir

Molecular docking is another computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. ijcrcps.comnih.govijper.orgnih.govuobaghdad.edu.iq This method is instrumental in understanding the mechanism of action of a drug candidate. For example, docking studies on 1,2,4-triazole derivatives have been used to investigate their potential as aromatase inhibitors for cancer therapy or as inhibitors of microbial enzymes. ijcrcps.comnih.gov By creating a virtual library of derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole and docking them into the active sites of various known biological targets, scientists can identify promising candidates for synthesis and biological evaluation. Such studies have successfully identified potent inhibitors among other classes of 1,2,4-triazoles. nih.gov

The following table summarizes computational approaches that can be applied to design novel derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole:

| Computational Method | Application in Drug Design | Potential for 5-butyl-3-propyl-1H-1,2,4-triazole Derivatives |

| QSAR | Predicts biological activity based on chemical structure. | Guiding the synthesis of derivatives with potentially enhanced antimicrobial, anticancer, or other biological activities. |

| Molecular Docking | Predicts the binding mode and affinity of a molecule to a biological target. | Identifying potential biological targets and elucidating the mechanism of action for novel derivatives. |

| 3D-QSAR | Provides a 3D map of the physicochemical properties that influence biological activity. | Offering detailed insights into the structural requirements for optimal interaction with a specific biological target. nih.gov |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand the stability of ligand-receptor complexes. | Assessing the stability of the binding of designed derivatives to their targets over time. nih.gov |

Exploration of New Synthetic Methodologies

The synthesis of 1,2,4-triazoles has evolved significantly, with modern methods offering higher efficiency, greater functional group tolerance, and more environmentally friendly conditions compared to classical approaches. These new methodologies are directly applicable to the synthesis of derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole.

Recent advances in synthetic organic chemistry provide a toolbox for creating diverse libraries of 1,2,4-triazole derivatives. nih.govfrontiersin.orgorganic-chemistry.orgresearchgate.netscinito.ai Some of the promising methodologies include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields for the formation of the 1,2,4-triazole ring. organic-chemistry.org

Copper-catalyzed reactions: Copper catalysts have been effectively used for various C-N and N-N bond-forming reactions to construct the triazole ring, often under mild conditions. frontiersin.orgorganic-chemistry.org

Multi-component reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more starting materials, which is a highly efficient approach for generating molecular diversity. organic-chemistry.org

Electrochemical synthesis: This method offers a green alternative to traditional chemical oxidants and catalysts for the formation of 1,2,4-triazoles. organic-chemistry.org

One-pot synthesis: This strategy, where reactants are subjected to successive chemical reactions in a single reactor, improves efficiency and reduces waste. organic-chemistry.org

The table below outlines some modern synthetic routes to 1,2,4-triazoles that could be adapted for the synthesis of derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole:

| Synthetic Method | Key Features | Applicability to 5-butyl-3-propyl-1H-1,2,4-triazole |

| From Amidines and Nitriles | A cascade addition-oxidative cyclization. | Can be used to introduce a wide variety of substituents on the triazole ring. frontiersin.orgresearchgate.net |

| From Hydrazones and Amines | A metal-free, oxidative C-H functionalization and C-N bond formation. | Allows for the use of readily available starting materials. frontiersin.org |

| From Carboxylic Acids, Amidines, and Hydrazines | A highly regioselective one-pot process. | Enables the rapid assembly of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org |

Identification of Novel Biological Targets and Mechanisms of Action

The 1,2,4-triazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.netnih.gov A key future direction for research on 5-butyl-3-propyl-1H-1,2,4-triazole will be the exploration of its potential against novel biological targets and the elucidation of its mechanisms of action.

While many 1,2,4-triazoles are known to target enzymes like cytochrome P450 demethylase in fungi, there is a continuous search for new molecular targets to overcome drug resistance and to treat a broader range of diseases. mdpi.com For example, some 1,2,4-triazole derivatives have been investigated as inhibitors of tubulin polymerization in cancer cells or as inhibitors of enzymes involved in bacterial cell wall synthesis. ijcrcps.comnih.gov

Future research could involve screening a library of 5-butyl-3-propyl-1H-1,2,4-triazole derivatives against a panel of emerging therapeutic targets, such as:

Protein kinases: These enzymes are crucial in cell signaling and are often dysregulated in cancer and inflammatory diseases.

Viral enzymes: Targeting viral proteases, polymerases, or integrases is a key strategy in the development of new antiviral drugs.

Bacterial virulence factors: Inhibiting these factors can disarm bacteria without killing them, potentially reducing the selective pressure for resistance development.

Neuroinflammatory pathways: Given the role of inflammation in neurodegenerative diseases, targeting key inflammatory mediators in the brain is a promising therapeutic strategy.

The following table lists some potential biological targets for novel derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole based on the known activities of other triazole compounds:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Enzymes | Aromatase, Tubulin, Cytochrome P450, Thymidine Phosphorylase | Anticancer, Antimicrobial, Antifungal ijcrcps.comnih.govnih.govmdpi.com |

| Receptors | Cannabinoid Receptors, GABA-A Receptors | Neurological Disorders, Pain Management nih.gov |

| Kinases | Various protein kinases | Anticancer, Anti-inflammatory nih.gov |

Integration with Nanoscience and Biotechnology for Advanced Applications

The convergence of materials science, nanoscience, and biotechnology opens up exciting new possibilities for the application of 1,2,4-triazole derivatives beyond traditional pharmacology. The unique properties of the triazole ring, such as its ability to coordinate with metal ions and form hydrogen bonds, make it an excellent candidate for the development of advanced functional materials. nanobioletters.comsci-hub.seresearchgate.net

Nanoparticle Functionalization: Derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole could be used to functionalize nanoparticles for various applications. For instance, triazole-coated magnetic nanoparticles have been developed for the extraction of pesticides from water samples. nih.gov In the biomedical field, 1,2,4-triazole derivatives have been incorporated into chitosan (B1678972) nanoparticles for controlled drug delivery. researchgate.net This approach could be used to improve the therapeutic index of drugs by targeting them to specific tissues or cells. Zeolitic imidazolate frameworks (ZIFs) have also been employed to create pH-responsive drug delivery systems for antifungal triazole drugs. rsc.org

Biosensing: The ability of the triazole ring to bind to various analytes makes it a useful component in the design of chemosensors. nanobioletters.comsci-hub.seresearchgate.net Triazole derivatives have been developed for the colorimetric or fluorometric detection of metal ions, anions, and small organic molecules. nanobioletters.comsci-hub.seresearchgate.net By incorporating specific recognition elements, derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole could be designed as highly selective and sensitive biosensors for diagnostic applications.

Advanced Materials: The 1,2,4-triazole moiety has been incorporated into polymers for use in organic light-emitting devices (OLEDs) and as corrosion inhibitors. lifechemicals.com The specific butyl and propyl substitutions on the 5- and 3-positions of the triazole ring in 5-butyl-3-propyl-1H-1,2,4-triazole could influence the material properties, such as solubility and thermal stability, making its derivatives potentially suitable for various material science applications.

The table below summarizes potential advanced applications for derivatives of 5-butyl-3-propyl-1H-1,2,4-triazole:

| Application Area | Specific Example | Potential Benefit |

| Drug Delivery | Encapsulation in chitosan nanoparticles or ZIFs. | Enhanced drug solubility, targeted delivery, and controlled release. researchgate.netrsc.org |